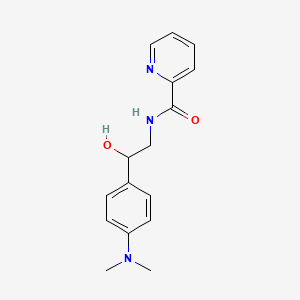

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of picolinamide , which is a compound with the formula C6H6N2O. It’s likely that “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide” contains a picolinamide group, a dimethylamino group, and a hydroxyethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dimethylamine . For instance, a related compound, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), was successfully cultivated with methanol as the solvent by using the slow evaporation technique .科学的研究の応用

Antitumor Activity

A study by Atwell, Baguley, and Denny (1989) on phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, a closely related compound, highlighted its potential as a "minimal" DNA-intercalating agent with antitumor activity. The research suggested that certain derivatives showed solid tumor activity, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).

Synthesis and Biological Evaluation

Matiadis et al. (2013) synthesized and evaluated coumarin and quinolinone-3-aminoamide derivatives for their ability to inhibit cancer cell growth. The structure of a similar compound, N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, was confirmed by X-ray diffraction analysis, demonstrating potential as anticancer agents (Matiadis et al., 2013).

Chemical Synthesis and Characterization

The research by Zeng et al. (2018) focused on the Pd-catalyzed o-C-H functionalization using picolinamide as a directing group. This study developed protocols for modifying amino acids through arylation, alkylation, and other reactions, indicating broad applications in medicinal chemistry and the synthesis of amino acid derivatives (Zeng, Nukeyeva, Wang, & Jiang, 2018).

Interaction with Metal Complexes

Dasgupta et al. (2008) explored the interaction of N-(aryl)picolinamides with iridium, demonstrating N-H and C-H bond activations. This research provided insights into the structural properties of metal complexes with picolinamide derivatives, contributing to the understanding of their coordination chemistry (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).

作用機序

- HDACs are enzymes responsible for deacetylating lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4). This deacetylation leads to epigenetic repression and plays a crucial role in gene regulation .

- Downstream effects involve modulation of specific gene networks, influencing cell fate and function .

- The compound’s action leads to epigenetic changes :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-19(2)13-8-6-12(7-9-13)15(20)11-18-16(21)14-5-3-4-10-17-14/h3-10,15,20H,11H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFZDOFQUPJQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)

![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)

![2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378545.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)